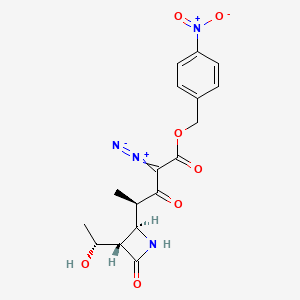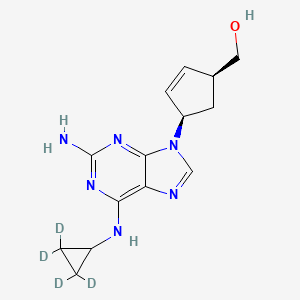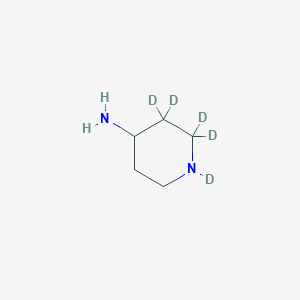
(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including the use of acetic anhydride–DMSO reagents leading to various derivatives through temperature-dependent pathways. For example, the reaction of p-nitrobenzyl (4-oxoazetidin-1-yl)(triphenylphosphoranediyl)acetates with these reagents produces mixtures of acetoxy and methylene derivatives (Fetter et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic and crystallographic methods. For instance, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and 2-diazoacetyl-4′-nitrodiphenyl sulphide have been determined by X-ray diffraction, revealing specific conformational features and interactions (Kucsman et al., 1986).
Chemical Reactions and Properties
The reactivity of the compound and its derivatives under various conditions highlights their chemical versatility. For example, the trapping of oxonium ylides with Michael acceptors via 1,4-addition has been investigated, demonstrating the potential for highly diastereoselective three-component reactions involving diazo compounds, alcohols, and benzylidene Meldrum's acids/4-oxo-enoates (Han et al., 2011).
Scientific Research Applications
Synthesis and Drug Design
Research on the synthesis of complex chemical compounds, such as diazo compounds and nitrobenzyl derivatives, often explores their potential as drug precursors or active pharmaceutical ingredients. For example, the synthesis of mutual azo prodrugs, which include diazo and nitrobenzyl groups, has been evaluated for their therapeutic potential in treating inflammatory diseases, such as ulcerative colitis (Jilani et al., 2013). These compounds are designed to leverage enzymatic reactions within the body to release active drugs, showcasing the utility of such chemical structures in developing targeted therapies.
Cellular and Molecular Mechanisms
Compounds with nitrobenzyl moieties have been studied for their interactions with cellular components, offering insights into cellular processes and potential therapeutic mechanisms. For instance, nitroxide radicals, which can include nitrobenzyl groups, are used as contrast agents in magnetic resonance imaging (MRI) and have been studied for their antioxidant effects and participation in cellular redox reactions (Hyodo et al., 2006). These studies contribute to our understanding of cellular redox status and its implications in diseases such as cancer.
Neuroprotective Effects
Research on derivatives of 4-hydroxybenzyl alcohol, a compound structurally related to the query compound through the benzyl alcohol group, has shown neuroprotective effects against cerebral ischemia and other neurological conditions (Descamps et al., 2009). These findings indicate the potential of similar compounds in treating neurodegenerative diseases, highlighting the importance of chemical synthesis and modification in drug discovery for neurological health.
Antioxidative and Anti-inflammatory Activities
The antioxidative and anti-inflammatory activities of compounds like 4-hydroxybenzyl alcohol and its derivatives, which share structural similarities with the query compound, suggest potential applications in treating aging-related diseases and improving stress resistance (Liu et al., 2022). These activities are critical in the development of treatments for a broad range of diseases, including those related to oxidative stress and inflammation.
properties
IUPAC Name |
(4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O7/c1-8(13-12(9(2)22)16(24)19-13)15(23)14(20-18)17(25)28-7-10-3-5-11(6-4-10)21(26)27/h3-6,8-9,12-13,22H,7H2,1-2H3,(H,19,24)/t8-,9-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXUXRZSNNSUGD-NRMKKVEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(NC1=O)C(C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720045 |
Source


|
| Record name | (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137391-68-5 |
Source


|
| Record name | (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-[2-(1H-Pyrazol-5-yl)hydrazinylidene]acetic acid](/img/structure/B1148565.png)
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)

![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)


